4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole

Description

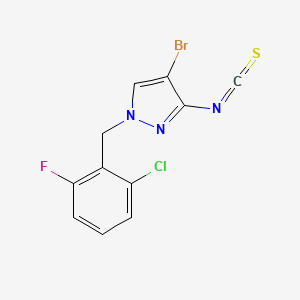

4-Bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole is a halogenated pyrazole derivative featuring a bromine atom at position 4, a 2-chloro-6-fluorobenzyl group at position 1, and an isothiocyanate (-NCS) functional group at position 3.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanatopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClFN3S/c12-8-5-17(16-11(8)15-6-18)4-7-9(13)2-1-3-10(7)14/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLKITWUKTWYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N=C=S)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.

Introduction of the Benzyl Group: The brominated pyrazole is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.

Isothiocyanation: Finally, the compound is treated with thiophosgene or a similar reagent to introduce the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other groups under appropriate conditions.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone or other nucleophiles can be used.

Addition Reactions: Amines or alcohols in the presence of a base can react with the isothiocyanate group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

Substitution Reactions: Products with different substituents replacing the halogen atoms.

Addition Reactions: Thiourea derivatives or other addition products.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure for developing new therapeutic agents due to its diverse biological activities.

Antimicrobial Activity :

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, studies have reported Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4-Bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole | 0.22 | Staphylococcus aureus |

| Other Derivative | 0.30 | Escherichia coli |

Anti-inflammatory Activity :

The compound has been evaluated for its anti-inflammatory properties through various models, showing selective inhibition of COX enzymes, which are crucial mediators in inflammation .

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 40% | 75% |

Anticancer Activity :

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | This compound |

| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |

Agricultural Science

The compound's isothiocyanate moiety suggests potential applications in agrochemicals, particularly as bioactive agents in pest control and herbicides. Isothiocyanates are known for their ability to inhibit pest growth and can be developed into environmentally friendly agricultural products.

Material Science

Due to its unique structural features, this compound may also find applications in the development of advanced materials such as polymers or nanomaterials, where its chemical reactivity can be harnessed to create novel composite materials with enhanced properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's multifaceted applications:

- A study published in ACS Omega evaluated various pyrazole derivatives, including this compound, for their antimicrobial activity linked to structural modifications .

- Research conducted by Sivaramakarthikeyan et al. demonstrated effective anti-inflammatory properties of pyrazole derivatives in animal models without severe side effects .

- Comparative analyses of imidazo[1,2-b]pyrazole compounds indicated that those with bromine substitutions exhibited enhanced anticancer activity .

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modulation of protein function. The halogen atoms may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related pyrazole derivatives, highlighting key differences in substituents, molecular weights, and inferred properties:

Reactivity and Application Insights

- Electrophilic Reactivity : The isothiocyanate (-NCS) group in the target compound distinguishes it from iodine- or methyl-substituted analogs (e.g., ). This group enables covalent interactions with thiols or amines in biological systems, making it a candidate for enzyme inhibition or prodrug design .

- Conversely, the absence of fluorine in ’s analog reduces electronic effects on the benzyl ring, which may impact solubility and target affinity .

- Benzyl Substituent Variations: The 2-chloro-6-fluorobenzyl group in the target compound introduces ortho-halogenation, which can enhance steric hindrance and metabolic stability compared to mono-halogenated benzyl groups .

Research Findings and Practical Considerations

- Biological Relevance : Pyrazole derivatives with halogen and NCS groups are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s dual halogenation (Br, Cl, F) may synergize to improve membrane permeability and target selectivity .

- Stability Challenges : The isothiocyanate group is prone to hydrolysis under aqueous conditions, necessitating stabilizers or prodrug formulations for in vivo applications. This contrasts with more stable analogs like Example 5.17 (), which features a ketone group .

Biological Activity

4-Bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1H-pyrazole, with the molecular formula and CAS number 1004194-69-7, is a compound of interest due to its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising antitumor agents. Pyrazoles have been shown to inhibit key targets in cancer cells, such as BRAF(V600E), EGFR, and Aurora-A kinase . Specifically, compounds with bromine and chlorine substitutions have demonstrated enhanced cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. In one study, the combination of these pyrazoles with doxorubicin resulted in significant synergistic effects, indicating their potential for improving treatment outcomes in challenging cancer subtypes .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains and fungi. In vitro studies indicate that certain pyrazole derivatives exhibit substantial antibacterial activity against pathogens such as E. coli and Staphylococcus aureus, showcasing their potential as lead compounds for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles have been documented in several studies. For instance, compounds structurally similar to this compound have shown effectiveness in reducing inflammation in animal models. These compounds inhibit the production of pro-inflammatory cytokines and enzymes, suggesting a mechanism that could be harnessed for therapeutic purposes .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Kinases : Pyrazoles can inhibit receptor tyrosine kinases involved in tumor growth and proliferation.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress associated with inflammation and cancer progression .

Case Study 1: Breast Cancer Treatment

A study involving the testing of pyrazole derivatives on breast cancer cell lines demonstrated that compounds containing halogen substituents (like bromine and chlorine) had significantly higher cytotoxicity. The combination therapy with doxorubicin showed a promising reduction in cell viability in resistant cancer cells, particularly those classified as Claudin-low breast cancer .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, a series of pyrazole derivatives were screened against various bacterial strains. The results indicated that certain compounds exhibited inhibition rates comparable to established antibiotics like ampicillin and norfloxacin, suggesting their potential as alternative therapeutic agents against resistant bacterial infections .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. Yield Optimization Strategies :

- Use anhydrous solvents and inert gas purging to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (e.g., ethyl acetate/hexane gradients) to enhance final product purity .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

A combination of techniques is critical:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl proton signals at δ 4.4–5.0 ppm; isothiocyanate absence of NH₂ peaks) .

- IR Spectroscopy : Identify the isothiocyanate group (C=S stretch at ~1150–1250 cm⁻¹) and aromatic C-F/C-Cl vibrations (650–800 cm⁻¹) .

- HRMS : Verify molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₈BrClFN₃S: 356.89; observed: 356.88) .

- X-ray Crystallography : Use SHELX software for refinement to resolve ambiguities in regiochemistry or bond angles .

Q. Example Reaction :

- Thiourea Formation : React with n-butylamine in THF at 25°C for 2 hours (yield: >75%) .

Advanced: How can computational methods predict the compound’s binding affinity in biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

SAR Analysis : Compare with analogs (e.g., 4-chloro derivatives) to identify critical substituent contributions .

Key Insight :

The 2-chloro-6-fluorobenzyl group enhances hydrophobic interactions, while the isothiocyanate may covalently bind cysteine residues .

Advanced: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

Storage Conditions : Keep at –20°C in amber vials under argon to prevent moisture absorption and photodegradation .

Decomposition Monitoring : Analyze via HPLC every 6 months; discard if purity drops below 95% .

Handling Precautions : Avoid exposure to strong acids/bases to prevent hydrolysis of the isothiocyanate group .

Advanced: How to design analogs to study the impact of halogen substitution on bioactivity?

Methodological Answer:

Halogen Scanning : Synthesize analogs with Cl/Br/I at the 4-position of the pyrazole .

Biological Assays : Test against target enzymes (e.g., CYP450 isoforms) to correlate halogen size with inhibition potency.

Electrostatic Potential Maps : Generate using Spartan to visualize steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.